1-(2-Ethyl-4-methoxyphenyl)propan-2-one
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Overview
Description
1-(2-Ethyl-4-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C12H16O2 It is a derivative of acetophenone, characterized by the presence of an ethyl group and a methoxy group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Ethyl-4-methoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-ethyl-4-methoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethyl-4-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring. For example, nitration or halogenation can be achieved using nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitric acid for nitration, bromine for bromination, often in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1-(2-Ethyl-4-methoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 1-(2-Ethyl-4-methoxyphenyl)propan-2-one depends on its interaction with molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of the ethyl and methoxy groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)propan-2-one: Similar structure but lacks the ethyl group.
1-(2-Methoxyphenyl)propan-2-one: Similar structure but lacks the ethyl group and has a different position for the methoxy group.
1-(3,4-Dimethoxyphenyl)propan-2-one: Contains two methoxy groups instead of one.
Uniqueness: 1-(2-Ethyl-4-methoxyphenyl)propan-2-one is unique due to the specific positioning of the ethyl and methoxy groups, which can influence its chemical reactivity and biological activity. The presence of these groups can enhance its solubility, stability, and interaction with molecular targets compared to its analogs.
Properties
Molecular Formula |
C12H16O2 |
---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-(2-ethyl-4-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C12H16O2/c1-4-10-8-12(14-3)6-5-11(10)7-9(2)13/h5-6,8H,4,7H2,1-3H3 |
InChI Key |
VTJKVQFBKDLYJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)OC)CC(=O)C |
Origin of Product |
United States |
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